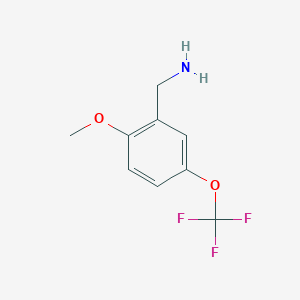

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine

Description

Properties

IUPAC Name |

[2-methoxy-5-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFONUZHXXBGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631235 | |

| Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771582-58-2 | |

| Record name | 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methoxy)-5-(trifluoromethoxy)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine is a substituted benzylamine that holds significant interest for researchers in medicinal chemistry and drug discovery. Its unique structural features, namely the methoxy and trifluoromethoxy groups on the phenyl ring, are known to modulate the physicochemical and pharmacological properties of bioactive molecules. The trifluoromethoxy group, in particular, is an increasingly important substituent in drug design, valued for its ability to enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this compound, with a focus on its relevance to the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been computationally predicted, they provide valuable insights for experimental design and handling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₃NO₂ | [1] |

| Molecular Weight | 221.18 g/mol | [1] |

| CAS Number | 771582-58-2 | [1] |

| Appearance | Clear, almost colorless liquid (Predicted) | [2] |

| Boiling Point | 234.7±35.0 °C (Predicted) | [2] |

| Density | 1.272±0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.79±0.10 (Predicted) | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |

Synthesis Protocol

A robust and widely applicable method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde. This approach offers high yields and good functional group tolerance. The proposed synthesis of this compound follows this well-established methodology.

Starting Material:

-

2-Methoxy-5-(trifluoromethoxy)benzaldehyde (CAS: 145742-65-0)[3]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE), add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate, 1.1-1.5 equivalents).

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete or has reached equilibrium, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent suitable for this transformation and is typically added portion-wise (1.2-1.5 equivalents)[4][5].

-

Reaction Monitoring: Continue to stir the reaction mixture at room temperature and monitor the reduction of the imine to the desired benzylamine product by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure this compound.

Self-Validating System: The purity and identity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with expected values.

Potential Applications in Drug Discovery

Substituted benzylamines are prevalent scaffolds in a wide range of biologically active compounds. The specific substitution pattern of this compound suggests its potential as a key building block in the synthesis of novel therapeutic agents.

Role as a Pharmaceutical Intermediate:

A patent for the preparation of certain pyrrolidine derivatives as substance P antagonists mentions (2SR, 3SR, 4RS)-2-phenyl-3-[(2-methoxy-5-trifluoromethoxyphenyl)methylamino]-4-(2-hydroxyethyl)pyrrolidine as one of the claimed compounds[6]. This directly implicates this compound as a crucial intermediate in the synthesis of complex molecules with potential therapeutic value. Substance P antagonists are investigated for a variety of conditions, including pain, inflammation, and central nervous system disorders.

Potential as a Serotonin Receptor Agonist:

The structural similarity of this compound to known psychoactive phenethylamines, such as the 2C and DOx series of compounds, suggests a potential interaction with serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. Compounds with a 2,5-dimethoxy substitution pattern are known to be potent agonists at these receptors[7]. The replacement of a methoxy group with a trifluoromethoxy group can significantly alter the electronic and lipophilic properties, potentially leading to novel pharmacological profiles. Research on related compounds, such as 1-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane, has shown potent 5-HT₂A/2C agonist activity[8].

Caption: Hypothetical interaction with a serotonin receptor.

It is crucial to emphasize that the pharmacological activity of this compound has not been experimentally confirmed. However, its structure provides a strong rationale for its investigation as a modulator of serotonin receptors, which are important targets for a wide range of neurological and psychiatric disorders.

Conclusion

This compound is a compound with significant potential for application in drug discovery and development. Its synthesis is achievable through established synthetic methodologies, and its structural features make it an attractive building block for the creation of novel compounds targeting a variety of biological pathways. Further experimental investigation into its physicochemical properties and pharmacological activity is warranted to fully elucidate its potential as a valuable tool for medicinal chemists.

References

-

(2-(Trifluoromethoxy)phenyl)methanamine | C8H8F3NO | CID 2777251 - PubChem. Available at: [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed Central. Available at: [Link]

-

2-Methoxy-5-(trifluoromethyl)benzoic acid (C007B-529074) - Cenmed Enterprises. Available at: [Link]

-

2-Methoxy-5-(trifluoromethyl)benzoic acid | 4864-01-1 - J&K Scientific. Available at: [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019-05-14). Available at: [Link]

-

2-Methoxy-5-(trifluoromethyl)benzoic acid - MySkinRecipes. Available at: [Link]

-

Benzylamine synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

-

Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences. Available at: [Link]

-

2-Methoxy-5-(trifluoromethyl)benzaldehyde - Oakwood Chemical. Available at: [Link]

- US6476268B1 - Preparation of N-benzylamines - Google Patents.

-

Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC - NIH. Available at: [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC - PubMed Central. Available at: [Link]

-

DOx - Wikipedia. Available at: [Link]

-

List of miscellaneous 5-HT2A receptor agonists - Wikipedia. Available at: [Link]

-

PCT - Googleapis.com. Available at: [Link]

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. (1996-05-31). Available at: [Link]

-

Myers Chem 115. Available at: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01). Available at: [Link]

-

Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts - UniTo. Available at: [Link]

-

Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms from Mythimna separata - MDPI. Available at: [Link]

- US7399865B2 - Protein tyrosine kinase enzyme inhibitors - Google Patents.

-

1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane: a potent serotonin 5-HT2A/2C agonist - PubMed. (1994-12-09). Available at: [Link]

- WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents.

- US2914563A - Therapeutic composition - Google Patents.

-

2-Methoxy-5-(trifluoromethyl)phenyl isocyanate - PMC Isochem. Available at: [Link]

- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents.

Sources

- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | 145742-65-0 | TCI AMERICA [tcichemicals.com]

- 4. rsc.org [rsc.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. DOx - Wikipedia [en.wikipedia.org]

- 8. 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane: a potent serotonin 5-HT2A/2C agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine (CAS Number 771582-58-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine is a substituted benzylamine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its unique structural features, namely the 2-methoxy and 5-trifluoromethoxy substitutions on the phenyl ring, suggest its potential as a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, plausible synthetic routes, and its putative role as a modulator of serotonergic systems. While specific biological data on this compound remains limited in publicly accessible literature, this document aims to equip researchers with the foundational knowledge necessary to explore its potential applications.

Chemical Identity and Physicochemical Properties

This compound is a primary amine with the following key identifiers and properties:

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 771582-58-2 | [1] |

| Molecular Formula | C₉H₁₀F₃NO₂ | [1] |

| Molecular Weight | 221.18 g/mol | [1] |

| Appearance | Not specified in available literature; likely a liquid or low-melting solid at room temperature. | N/A |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |

| Purity | Commercially available with purities typically exceeding 98%. | [1] |

The Scientific Rationale: A Potential Modulator of Serotonin Receptors

The structural architecture of this compound places it within the broader class of phenethylamines, a group of compounds known for their diverse pharmacological activities. Specifically, the 2,5-disubstitution pattern on the phenyl ring is a hallmark of several psychoactive compounds, including the "2C" and "DOx" series of serotonin 5-HT₂ receptor agonists.[2][3]

The 2-methoxy group is a common feature in many potent 5-HT₂A receptor agonists.[2][4] Furthermore, the trifluoromethoxy (-OCF₃) group at the 5-position is of significant interest in medicinal chemistry. This functional group is known to enhance metabolic stability and improve pharmacokinetic profiles of drug candidates due to the high strength of the C-F bonds. The incorporation of a trifluoromethoxy group can also modulate a compound's lipophilicity and its ability to cross the blood-brain barrier.

Given these structural parallels, it is hypothesized that this compound may act as a ligand for serotonin receptors, particularly the 5-HT₂ subfamily. However, it is crucial to note that no specific studies confirming the binding affinity or functional activity of this compound at serotonin or other receptors have been identified in the public domain. Therefore, its pharmacological profile remains an area for future investigation.

Synthetic Strategies: Pathways to this compound

Pathway A: Reduction of 2-Methoxy-5-(trifluoromethoxy)benzonitrile

This approach involves the reduction of the corresponding benzonitrile to the primary amine. This is a robust and widely used method for the synthesis of benzylamines.

Workflow Diagram:

Sources

An In-depth Technical Guide to the Structure Elucidation of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine

Preamble: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. A molecule's identity—its atomic connectivity and spatial arrangement—dictates its function, reactivity, and safety profile. (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine, a substituted benzylamine, represents a class of compounds with significant potential as pharmaceutical intermediates and synthons due to the unique electronic properties conferred by its methoxy and trifluoromethoxy substituents. This guide provides a comprehensive, field-proven strategy for its complete structure elucidation. We will proceed not by a rigid checklist, but through a logical, integrated workflow that leverages the strengths of multiple analytical techniques, explaining the causality behind each experimental choice to ensure a self-validating and definitive structural assignment.

Molecular Blueprint: Initial Assessment

Before embarking on any analysis, a thorough examination of the proposed structure is crucial for predicting the spectroscopic data that will serve as our confirmatory evidence.

-

IUPAC Name: this compound

-

Alternate Name: 1-(Aminomethyl)-2-methoxy-5-(trifluoromethoxy)benzene

-

Molecular Formula: C₉H₁₀F₃NO₂

-

Molecular Weight: 237.18 g/mol

-

Key Functional Groups:

-

Primary Aromatic Amine (-CH₂NH₂)

-

Methoxy Ether (-OCH₃)

-

Trifluoromethoxy Ether (-OCF₃)

-

1,2,5-Trisubstituted Aromatic Ring

-

This initial assessment allows us to anticipate the characteristic signals in each spectrum, transforming our investigation from a search into a targeted confirmation.

The Elucidation Workflow: An Integrated Spectroscopic Approach

The structure elucidation of a novel compound is a puzzle where each piece of spectroscopic data provides unique and complementary information. Our strategy is designed to be sequential and synergistic, with each step building upon the last to construct an unassailable structural proof.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Canvas

Rationale for Selection: High-Resolution Mass Spectrometry (HRMS) is the foundational experiment. It provides the most direct and accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. This is the crucial first step; without a confirmed molecular formula, any subsequent data interpretation is speculative.

Expected Data: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺.

| Ion Species | Calculated m/z |

| [C₉H₁₀F₃NO₂ + H]⁺ | 238.0736 |

Fragmentation Analysis (Trustworthiness Pillar): The fragmentation pattern in MS/MS provides a preliminary roadmap of the molecule's assembly. Key expected fragments validate the presence of proposed structural motifs.

-

Loss of NH₃ (from the aminomethyl group): m/z 221.0471

-

Benzylic cleavage (loss of the CH₂NH₂ radical): m/z 207.0318

-

Loss of OCF₃: While less common, fragmentation of the trifluoromethoxy group can occur.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.

-

Instrument: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the mass accuracy is below 5 ppm by using an internal calibrant.

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 238.07) for collision-induced dissociation (CID) to observe fragmentation patterns.

FTIR Spectroscopy: Identifying the Building Blocks

Rationale for Selection: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule.[1] It acts as a crucial cross-validation of the elemental composition provided by HRMS, confirming the presence of the expected amine, ether, and aromatic functionalities.

Expected Data: The FTIR spectrum will provide a unique fingerprint based on the vibrational frequencies of the molecule's bonds.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (NH₂) | N-H Symmetric & Asymmetric Stretch | 3400-3250 (two bands)[2][3] | Medium-Weak |

| Primary Amine (NH₂) | N-H Bend (Scissoring) | 1650-1580[2] | Medium |

| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium |

| Aliphatic CH₂ | C-H Stretch | 2950-2850 | Medium |

| Aryl-O-CH₃ Ether | C-O Stretch | 1275-1200 (asymmetric) | Strong |

| Aryl-O-CF₃ Ether | C-O Stretch & C-F Stretches | 1300-1050 (multiple strong bands) | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is typically needed.

-

Background Scan: Perform a background scan of the empty, clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR press and apply consistent pressure to the sample.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

NMR Spectroscopy: Assembling the Puzzle

Rationale for Selection: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can map out the carbon-hydrogen framework and confirm the placement of all substituents.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The proton NMR spectrum provides rich information through chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons). The substitution pattern on the aromatic ring is key here. The protons at positions 3, 4, and 6 will have distinct chemical shifts and coupling patterns that are diagnostic of the 1,2,5-trisubstitution.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-6 | ~7.0-7.2 | d (doublet) | 1H | Ortho to CH₂NH₂ and meta to OCF₃. |

| H-4 | ~6.9-7.1 | dd (doublet of doublets) | 1H | Ortho to OCF₃ and meta to OCH₃. |

| H-3 | ~6.8-7.0 | d (doublet) | 1H | Ortho to OCH₃ and meta to CH₂NH₂. |

| CH₂ (Benzylic) | ~3.9-4.1 | s (singlet) | 2H | Adjacent to the aromatic ring and nitrogen. |

| OCH₃ (Methoxy) | ~3.8-3.9 | s (singlet) | 3H | Classic chemical shift for an aryl methoxy group. |

| NH₂ (Amine) | ~1.5-2.5 | br s (broad singlet) | 2H | Broad due to quadrupole broadening and potential exchange. |

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Expertise & Experience: The ¹³C spectrum reveals every unique carbon atom in the molecule. The trifluoromethoxy group provides a powerful diagnostic tool: the carbon atom of the -OCF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[4] Similarly, the aromatic carbon to which it is attached (C-5) will show a smaller quartet splitting due to two-bond coupling (²JCF).[5]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Assignment | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | Rationale |

| C-2 (C-OCH₃) | ~150-155 | s | Aromatic C attached to electronegative oxygen. |

| C-5 (C-OCF₃) | ~145-150 | q (small) | Aromatic C attached to OCF₃, split by fluorine (²JCF ≈ 4-6 Hz). |

| C-1 (C-CH₂NH₂) | ~130-135 | s | Quaternary carbon attached to the aminomethyl group. |

| OCF₃ | ~120.5 | q (large) | Quartet due to large one-bond C-F coupling (¹JCF ≈ 255-260 Hz).[4] |

| C-4 | ~118-122 | s | Aromatic CH. |

| C-6 | ~115-120 | s | Aromatic CH. |

| C-3 | ~110-115 | s | Aromatic CH. |

| OCH₃ | ~55-56 | s | Classic methoxy carbon shift. |

| CH₂ | ~40-45 | s | Benzylic amine carbon. |

¹⁹F NMR Spectroscopy: The Fluorine Probe

Rationale for Selection: ¹⁹F NMR is exceptionally sensitive and provides a clean, unambiguous signal for the trifluoromethoxy group, confirming its presence and electronic environment.[6]

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃):

| Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

| OCF₃ | ~ -58 to -60 | s (singlet) | Typical range for an aryl trifluoromethoxy group. |

2D NMR: Establishing Definitive Connectivity

Authoritative Grounding: While 1D NMR provides a list of parts, 2D NMR experiments like COSY, HSQC, and HMBC provide the instructions for assembly. These experiments are the final, self-validating proof of the proposed structure by showing direct and long-range correlations between nuclei.

-

COSY (Correlation Spectroscopy): Will confirm the coupling between the adjacent aromatic protons (H-3 with H-4, H-4 with H-6 if coupling exists).

-

HSQC (Heteronuclear Single Quantum Coherence): Will directly link each proton signal to its attached carbon (e.g., H-6 to C-6, CH₂ protons to the CH₂ carbon, OCH₃ protons to the OCH₃ carbon).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity tool. It reveals correlations between protons and carbons that are 2 or 3 bonds away, cementing the entire molecular structure.

Caption: Key HMBC correlations confirming the substituent positions. (Note: This DOT script is conceptual; a chemical structure image would be used for clarity in a final document.)

Key Expected HMBC Correlations:

-

CH₂ Protons to: C1, C2, and C6 of the aromatic ring, definitively placing the aminomethyl group at C1 and adjacent to C2/C6.

-

OCH₃ Protons to: C2, confirming the methoxy group's position.

-

H-6 Proton to: C1, C5, and C4, locking in its position relative to the other substituents.

-

H-4 Proton to: C2, C3, C5, and C6, providing further confirmation of the ring's substitution pattern.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra if required by the instrument.

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire with a standard pulse sequence, ensuring a sufficient relaxation delay (d1) of at least 2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Use a standard one-pulse sequence with proton decoupling. Reference the spectrum to an external standard like CFCl₃ (δ = 0 ppm).

-

2D NMR Acquisition: Utilize standard, gradient-selected pulse programs for COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

Conclusion: A Unified Structural Proof

The structure of this compound is definitively established by the convergence of evidence from multiple, orthogonal analytical techniques. HRMS provides the exact molecular formula, C₉H₁₀F₃NO₂. FTIR confirms the presence of the requisite primary amine, ether, and aromatic functional groups. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, confirming the 1,2,5-trisubstitution pattern and the identity of all functional groups. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy characterization necessary for any further research or development.

References

- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes.

- Structural investigations of aromatic amine polymers. (n.d.). American Chemical Society.

-

Infrared Spectroscopy. (n.d.). Illinois State University. Available at: [Link]

-

Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. (2016). YouTube. Available at: [Link]

- NMR Spectra of Benzenes Containing Trifluoromethyl Groups. (1985). Semantic Scholar.

-

(2-(Trifluoromethoxy)phenyl)methanamine. (n.d.). PubChem. Available at: [Link]

- Structure elucidation given 1H NMR and IR d

-

Fluorine NMR. (n.d.). University of Wisconsin-Madison. Available at: [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). PMC - NIH. Available at: [Link]

-

What Are Aromatic Amines? - Chemistry For Everyone. (2023). YouTube. Available at: [Link]

-

Video: Structure of Amines. (2023). JoVE. Available at: [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Available at: [Link]

- 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. (n.d.). Chemical Science (RSC Publishing).

- Arom

- FTIR ATR spectra from sample set of MEA standard solutions. (n.d.).

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chemistry Stack Exchange.

- Supporting information. (n.d.). The Royal Society of Chemistry.

- High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formul

- Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. (2022). MSU chemistry.

- Mass spectra of fluorocarbons. (n.d.). NIST.

- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. (2017).

- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)

- 2-Fluoro-5-(trifluoromethyl)benzylamine. (n.d.). the NIST WebBook.

- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2024). PMC.

- 2-Methoxy-5-(trifluoromethyl)

- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (n.d.). MDPI.

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 6. biophysics.org [biophysics.org]

An In-depth Technical Guide to the Safe Handling of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling procedures for (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine. As a crucial building block in contemporary drug discovery, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard safety data sheet (SDS) to offer a deeper, more causal understanding of the necessary precautions, grounded in the principles of chemical reactivity and toxicology.

Chemical and Physical Identity

This compound is a substituted benzylamine derivative. Its structure, featuring a methoxy and a trifluoromethoxy group on the phenyl ring, imparts specific chemical characteristics that dictate its handling requirements.

| Property | Value | Source |

| CAS Number | 771582-58-2 | [1][2] |

| Molecular Formula | C9H10F3NO2 | [1][2] |

| Molecular Weight | 221.18 g/mol | [1][2] |

| Boiling Point | 234.7±35.0 °C at 760 mmHg | [1] |

| Density | 1.272±0.06 g/cm3 (Predicted) | [2] |

| pKa | 8.79±0.10 (Predicted) | [2] |

| Form | Liquid | [2] |

| Color | Clear, almost colorless | [2] |

The presence of the amine functional group contributes to its basicity and nucleophilicity, while the trifluoromethoxy group can influence its metabolic stability and pharmacokinetic profile in drug development contexts.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

-

GHS Pictogram:

-

GHS05: Corrosion

-

-

Signal Word: Danger[2]

-

Hazard Statements:

The corrosive properties are characteristic of many organic amines, which can readily react with biological tissues. The severity of the burns can be extensive, and eye contact can lead to irreversible damage.

Safe Handling and Personal Protective Equipment (PPE)

A risk-based approach is essential when handling this compound. The following hierarchy of controls should be implemented to minimize exposure.

Caption: A generalized experimental workflow for using this compound.

-

Preparation:

-

Don all required PPE (lab coat, safety goggles, and gloves).

-

Ensure the fume hood is functioning correctly.

-

Assemble all necessary clean and dry glassware in the fume hood.

-

-

Handling and Reaction:

-

Carefully weigh the required amount of this compound in a tared container inside the fume hood.

-

Add the appropriate solvent to the reaction vessel, followed by the slow addition of the amine.

-

Commence the reaction as per the specific experimental protocol, ensuring adequate stirring and temperature control.

-

Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, LC-MS).

-

-

Workup and Cleanup:

-

Upon completion, quench the reaction carefully, being mindful of any potential exothermic processes.

-

Purify the product using standard laboratory techniques (e.g., extraction, chromatography) within the fume hood.

-

Decontaminate all glassware that has been in contact with the amine using an appropriate cleaning procedure.

-

Dispose of all chemical waste in properly labeled containers for collection by a licensed waste disposal service.

-

References

-

PubChem. (n.d.). (2-(Trifluoromethoxy)phenyl)methanamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data for this specific molecule, this guide offers a robust framework for understanding and determining its solubility profile. We will delve into the predicted solubility based on its structural attributes, provide detailed, field-proven experimental protocols for accurate solubility determination, and discuss the critical role of solubility in the drug development process. This document is intended to be a practical resource, empowering researchers to make informed decisions in solvent selection, formulation development, and process chemistry.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, its solubility profile dictates its journey through the development pipeline. From the ease of handling in synthetic chemistry to its absorption and bioavailability in preclinical and clinical studies, understanding and quantifying solubility is paramount. Poor solubility can lead to challenges in formulation, erratic absorption, and ultimately, the failure of a promising therapeutic agent. This guide will equip you with the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound in relevant organic solvents.

Physicochemical Properties and Predicted Solubility Profile

This compound is a substituted benzylamine with a molecular structure that suggests a nuanced solubility behavior. The key functional groups—a primary amine, a methoxy group, and a trifluoromethoxy group—all contribute to its overall polarity, hydrogen bonding capability, and lipophilicity.

-

Benzylamine Backbone : The parent compound, benzylamine, is miscible with water and many organic solvents, including ethanol, diethyl ether, acetone, and benzene[1][2][3][4][5]. This indicates a good starting point for solubility in a range of solvents.

-

Methoxy Group (-OCH3) : The methoxy group is a weakly polar functional group that can accept hydrogen bonds. Its presence can slightly enhance solubility in polar solvents.

-

Trifluoromethoxy Group (-OCF3) : The trifluoromethoxy group is a highly lipophilic and electron-withdrawing moiety[6]. Its inclusion in a molecule is known to enhance solubility in organic solvents and improve metabolic stability[6][7][8]. The high lipophilicity of the -OCF3 group often correlates with better absorption and distribution of drug candidates[6].

Based on these structural features, we can predict the solubility of this compound in a variety of common organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | 32.7 | Very Soluble | The amine and methoxy groups can hydrogen bond with methanol. The overall polarity is compatible. |

| Ethanol | 24.5 | Very Soluble | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor. |

| Isopropanol | 19.9 | Soluble | The slightly lower polarity of isopropanol may slightly reduce solubility compared to methanol and ethanol. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate the amine and methoxy groups. |

| N,N-Dimethylformamide (DMF) | 36.7 | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Acetonitrile | 37.5 | Soluble | Acetonitrile is a polar aprotic solvent, but a weaker hydrogen bond acceptor than DMSO or DMF. |

| Acetone | 20.7 | Soluble | The ketone group in acetone can act as a hydrogen bond acceptor. |

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | 9.1 | Soluble | The lipophilic trifluoromethoxy group and the aromatic ring will contribute to solubility in this nonpolar solvent. |

| Toluene | 2.4 | Sparingly Soluble | The overall polarity of the molecule may limit its solubility in highly nonpolar solvents like toluene. |

| Hexane | 1.9 | Insoluble | The presence of polar functional groups will likely make the compound insoluble in aliphatic hydrocarbons. |

Disclaimer: The solubilities presented in Table 1 are predictions based on the chemical structure and the known properties of its functional groups. Experimental verification is essential for accurate quantitative data.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain reliable solubility data, a systematic experimental approach is necessary. Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery and development.[9][10][11][12][13][14]

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput screening method that measures the solubility of a compound from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous or organic buffer.[9][10][12]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Solvent Addition: In a 96-well microplate, add an appropriate volume of the test organic solvent to each well.

-

Compound Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to each well containing the test solvent. This will create a supersaturated solution.

-

Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the excess compound.

-

Separation of Undissolved Solid: Centrifuge the plate to pellet the precipitate.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Analysis: The measured concentration represents the kinetic solubility of the compound in the test solvent.

Thermodynamic (Equilibrium) Solubility Measurement

Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution. This method is more time-consuming but provides more accurate and relevant data for formulation development.[10][13][14]

-

Preparation of Slurry: Add an excess amount of solid this compound to a vial containing a known volume of the test organic solvent. The presence of excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure the solution is fully saturated and in equilibrium with the solid phase.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Data Analysis: The measured concentration is the thermodynamic solubility of the compound in the test solvent at the specified temperature.

Visualizing the Workflow

The following diagrams illustrate the key steps in the experimental determination of kinetic and thermodynamic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion: A Pathway to Informed Development

For drug development professionals, the experimental protocols detailed in this guide provide a robust framework for obtaining the precise, quantitative data necessary for informed decision-making. Accurate solubility data is not merely a checkbox in a development plan; it is a critical parameter that influences everything from synthetic route optimization and purification strategies to the design of effective and bioavailable drug formulations. By applying the principles and methodologies outlined herein, researchers can confidently characterize the solubility of this compound and pave the way for its successful development.

References

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

-

PubChem. (n.d.). Benzylamine. Retrieved from [Link]

-

ChemRxiv. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

Sciencemadness Wiki. (n.d.). Benzylamine. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

Sources

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 4. Benzylamine, 99%, pure | Fisher Scientific [fishersci.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. scispace.com [scispace.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ovid.com [ovid.com]

biological activity of trifluoromethoxy substituted compounds

An In-Depth Technical Guide on the Biological Activity of Trifluoromethoxy-Substituted Compounds

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agrochemical research. Among the diverse array of fluorinated motifs, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent for optimizing the biological and physicochemical properties of active compounds. Often referred to as a "super-halogen," its distinct electronic nature, profound impact on lipophilicity, and exceptional metabolic stability offer a compelling toolkit for overcoming common challenges in drug development. This guide provides an in-depth technical analysis of the trifluoromethoxy group, from its fundamental properties to its influence on pharmacokinetics and pharmacodynamics. We will explore its successful application in FDA-approved pharmaceuticals and leading agrochemicals, detail synthetic methodologies for its incorporation, and provide validated experimental protocols for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of trifluoromethoxylation in their discovery and optimization programs.

Part 1: The Trifluoromethoxy Group: A Privileged Moiety in Bioactive Compound Design

Introduction: The Rise of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy for enhancing potency, modulating physicochemical properties, and improving pharmacokinetic profiles.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to serve as a strategic replacement for hydrogen or a hydroxyl group, often leading to improved metabolic stability and binding affinity.[3][4] Building on this principle, fluorinated functional groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) have become indispensable tools in the medicinal chemist's arsenal. While the -CF3 group is more prevalent, the -OCF3 group offers a unique and sometimes more advantageous set of properties, making it an increasingly important substituent in both pharmaceutical and agrochemical research.[3][5][6]

Unique Physicochemical Properties of the Trifluoromethoxy Group

The utility of the -OCF3 group stems from a unique combination of electronic, lipophilic, and steric characteristics that distinguish it from other common substituents.

The three highly electronegative fluorine atoms impart a strong electron-withdrawing effect on the -OCF3 group. However, the adjacent oxygen atom's lone pairs can participate in resonance, creating a nuanced electronic profile. The group acts as a strong sigma (σ)-withdrawing substituent due to induction but a weak pi (π)-donating substituent through resonance. This duality influences the electron distribution within a molecule, which can be critical for modulating pKa and interaction with biological targets.[2] The electron-withdrawing nature of the -OCF3 group also reduces the ability of the ether oxygen to act as a hydrogen bond acceptor, which can diminish unwanted interactions with metabolic enzymes.[1]

One of the most significant impacts of the -OCF3 group is its contribution to lipophilicity, a critical factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][7] The trifluoromethoxy group is considered one of the most lipophilic substituents, with a Hansch lipophilicity parameter (π) of +1.04.[1][5] This value is substantially higher than that of a methyl group (-CH3, π = +0.5) and even surpasses that of the trifluoromethyl group (-CF3, π = +0.88).[5] Due to its electronic properties and lipophilicity being similar to that of halogens like chlorine and iodine, it has been referred to as a "super-halogen" or "pseudo-halogen".[3][6] This high lipophilicity can significantly enhance a molecule's ability to cross biological membranes, including the blood-brain barrier.[2]

The -OCF3 group is sterically larger than a methoxy or a fluorine group but is comparable in size to an isopropyl group. Its conformation is not fixed; the C-O bond can rotate, influencing the spatial arrangement of the fluorine atoms relative to the rest of the molecule. This conformational flexibility can be exploited to optimize interactions within a protein's binding pocket, potentially improving both potency and selectivity.

Comparison with Methoxy and Trifluoromethyl Groups: A Strategic Choice in Analogue Design

The decision to incorporate an -OCF3 group is often made relative to its common analogues, the methoxy (-OCH3) and trifluoromethyl (-CF3) groups. Understanding their comparative properties is key to rational drug design.

| Property | Hydrogen (H) | Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) |

| Hansch π Value | 0 | -0.02 | +0.88 | +1.04 |

| Hammett Constant (σp) | 0 | -0.27 | +0.54 | +0.35 |

| Metabolic Stability | Variable | Low (O-dealkylation) | High | Very High |

| H-Bond Acceptor? | No | Yes | No | Very Weak |

Table 1: Comparative physicochemical properties of the -OCF3 group and other common substituents. Data sourced from multiple medicinal chemistry reviews.[1][3][5]

As shown in Table 1, substituting a metabolically labile methoxy group with a trifluoromethoxy group is a common strategy to block oxidative degradation.[1] While both -CF3 and -OCF3 groups enhance lipophilicity and metabolic stability, the -OCF3 group provides a greater lipophilicity boost and possesses a different electronic signature, offering a distinct alternative for fine-tuning molecular properties.[2][5]

Part 2: Pharmacokinetic and Pharmacodynamic Implications of Trifluoromethoxylation

The introduction of an -OCF3 group can profoundly alter a molecule's journey through the body and its interaction with its biological target. This section explores the causality behind these effects.

Enhancing Metabolic Stability: Shielding from Enzymatic Degradation

A primary driver for incorporating the -OCF3 group is to enhance metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[2]

Causality Explanation: A common metabolic pathway for compounds containing a methoxy group is O-demethylation, where CYP enzymes oxidize the methyl group, leading to its removal. This often results in rapid clearance and a short biological half-life. By replacing the hydrogen atoms on the methyl group with fluorine atoms, the C-H bonds, which are the initial sites of oxidative attack, are eliminated. The extreme strength and stability of the C-F bonds in the -OCF3 group make it a poor substrate for CYP enzymes, effectively "shielding" that part of the molecule from metabolic degradation.[1][2]

Caption: Major synthetic approaches to trifluoromethoxylated compounds.

-

Nucleophilic Trifluoromethoxylation: These methods involve reacting a suitable precursor, like a phenol or aryl halide, with a source of the trifluoromethoxide anion. Due to the anion's instability, reagents that can generate it in situ or transfer the -OCF3 group are often used. [6][8]* Electrophilic Trifluoromethoxylation: This approach uses highly reactive reagents that act as a source of an electrophilic "CF3O+" synthon to directly trifluoromethylate hydroxyl or amino groups. Hypervalent iodine reagents are common in this class. [9]* Radical Trifluoromethoxylation: Modern methods, often employing photoredox catalysis, allow for the generation of -OCF3 radicals that can be coupled with various aromatic and heteroaromatic precursors. These methods offer mild reaction conditions and broad substrate scope. [8]

Experimental Protocol: A Representative Synthetic Procedure

This is a representative protocol adapted from literature methods for the trifluoromethoxylation of a phenol using a hypervalent iodine reagent. All work should be conducted by trained personnel in a well-ventilated fume hood.

Objective: To synthesize 4-trifluoromethoxyphenyl derivative from 4-substituted phenol.

Materials:

-

4-Substituted Phenol (1.0 mmol, 1.0 equiv)

-

3,3-dimethyl-1-(trifluoromethoxy)-1,2-benziodoxole (1.5 mmol, 1.5 equiv)

-

Copper(I) iodide (CuI) (0.1 mmol, 0.1 equiv)

-

1,10-Phenanthroline (0.1 mmol, 0.1 equiv)

-

Dichloromethane (DCM), anhydrous (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a dry 25 mL round-bottom flask under an inert atmosphere (N2 or Ar), add the 4-substituted phenol (1.0 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.1 mmol).

-

Add anhydrous DCM (5 mL) via syringe and stir the mixture at room temperature for 10 minutes.

-

Add the 3,3-dimethyl-1-(trifluoromethoxy)-1,2-benziodoxole reagent (1.5 mmol) in one portion.

-

Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 (10 mL).

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired trifluoromethoxylated product.

-

Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Self-Validation: The protocol's trustworthiness is established by including progress monitoring (TLC), a defined workup procedure to remove reagents and byproducts, and a final purification step (chromatography) followed by analytical characterization to validate the structure and purity of the final compound.

Part 5: Experimental Protocols for Biological Evaluation

Evaluating the impact of trifluoromethoxylation requires robust and standardized biological assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a trifluoromethoxy-substituted compound compared to its non-substituted or methoxy-substituted analogue.

Materials:

-

Test compounds and control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

-

Pooled Human Liver Microsomes (HLM), stored at -80°C.

-

0.5 M Potassium Phosphate Buffer (pH 7.4).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Acetonitrile (ACN) containing an internal standard (IS) for protein precipitation and sample analysis.

-

LC-MS/MS system for quantitative analysis.

Procedure:

-

Preparation: Thaw HLM on ice. Prepare a 2x working solution of HLM in phosphate buffer (e.g., to a final concentration of 0.5 mg/mL). Prepare a 10x working solution of the NADPH regenerating system. Prepare test and control compounds in a suitable solvent (e.g., DMSO) and dilute in buffer to a 10x working concentration.

-

Incubation: In a 96-well plate, pre-warm the HLM solution at 37°C for 5 minutes.

-

Initiate Reaction: Add the 10x test compound solution to the HLM solution. To initiate the metabolic reaction, add the 10x NADPH regenerating system. The final incubation volume will typically be 100-200 µL with a final test compound concentration of 1 µM and a final DMSO concentration of <0.5%.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2:1 or 3:1 volume of ice-cold ACN with internal standard to a 50 µL aliquot of the incubation mixture. The T=0 sample is prepared by adding the quenching solution before adding the NADPH system.

-

Sample Processing: Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 min at 4°C) to precipitate proteins.

-

Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is determined. The half-life (t½) is calculated as 0.693/k. Intrinsic clearance is then calculated from these values.

Causality and Validation: This protocol directly measures the rate of disappearance of the parent drug in the presence of key metabolic enzymes. By comparing the half-life of an -OCF3 compound to its -OCH3 analogue, one can directly quantify the increase in metabolic stability. The inclusion of high and low-clearance controls validates the assay's performance.

Part 6: Conclusion

The trifluoromethoxy group is a powerful and unique substituent that offers significant advantages in the design of bioactive molecules. Its ability to simultaneously enhance lipophilicity, block metabolic oxidation, and modulate electronic properties provides a versatile strategy for improving the drug-like characteristics of lead compounds. While synthetic challenges have historically limited its use compared to the trifluoromethyl group, the development of modern synthetic methods is making this valuable moiety more accessible. The successful application of the -OCF3 group in a range of marketed drugs and agrochemicals provides compelling evidence of its utility. For researchers and drug development professionals, a thorough understanding of the properties, synthetic routes, and biological evaluation of trifluoromethoxy-substituted compounds is essential for leveraging their full potential in creating safer and more effective chemical entities.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Weaver, J. D., & Nappi, M. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PubMed Central. [Link]

-

Müller, K. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Request PDF on ResearchGate. [Link]

-

di Penta, A., et al. (2013). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE, 8(11), e77804. [Link]

-

Al-Gharabli, S. I., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-9. [Link]

-

Chiba, A., et al. (2012). A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation. Arthritis Research & Therapy, 14(1), R9. [Link]

-

Das, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Gouverneur, V., & Tredwell, M. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10583–10597. [Link]

-

Patel, P., & Solanki, D. (2023). Celecoxib. StatPearls - NCBI Bookshelf. [Link]

- Fabbro, D., et al. (2006). Trifluoromethyl substituted benzamides as kinase inhibitors.

-

Müller, K. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

Verbraeken, B., et al. (2021). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Request PDF on ResearchGate. [Link]

-

Gemo, M., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(23), 9896–9903. [Link]

-

ResearchGate. (n.d.). Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. [Link]

-

Metzler-Nolte, N., et al. (2017). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Dalton Transactions, 46(36), 12114-12125. [Link]

-

ResearchGate. (n.d.). Mechanism for synthesis of trifluoromethyl-substituted spirocycles via oxytrifluoromethylation of allylamines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Selected examples of trifluoromethylated heterocycles in fluoro-pharmaceuticals. ResearchGate. [Link]

-

Kumar, A., et al. (2016). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]

-

Das, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Kato, J., et al. (2023). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed Central. [Link]

-

Ann, J. C., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]

-

Wikipedia. (n.d.). Celecoxib. Wikipedia. [Link]

-

Matos, M. J., & Novás, M. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. OUCI. [Link]

-

Wiley, J. L., et al. (2018). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

-

Abula, A., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Semantic Scholar. [Link]

- Fabbro, D., et al. (2009). Trifluoromethyl substituted benzamides as kinase inhibitors.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

role of the trifluoromethoxy group in medicinal chemistry and drug design

An In-Depth Technical Guide to the Trifluoromethoxy Group in Medicinal Chemistry and Drug Design

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among the repertoire of fluorinated motifs, the trifluoromethoxy (OCF₃) group has emerged as a uniquely powerful substituent. This guide provides an in-depth analysis of the OCF₃ group, moving beyond a simple description to explore the fundamental physicochemical principles that underpin its utility. We will dissect its profound impact on lipophilicity, metabolic stability, and target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the application of this "super-halogen" in next-generation therapeutics.

The Unique Physicochemical Profile of the Trifluoromethoxy Group

The trifluoromethoxy group is far more than a mere bioisostere for a methoxy or hydroxyl group; its distinct electronic and steric properties confer a unique chemical personality that can be leveraged to overcome common drug development hurdles.[1]

Lipophilicity: A Dominant Feature

A primary driver for incorporating the OCF₃ group is to modulate a compound's lipophilicity, a critical parameter governing its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] The OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch-Leo lipophilicity parameter (π) of +1.04.[4][5][6] This value significantly exceeds that of its common counterparts, including the trifluoromethyl (CF₃) group, making it a potent tool for enhancing membrane permeability.[2][4][7]

Table 1: Comparative Physicochemical Properties of Common Substituents

| Substituent | Hansch π Value | Electronic Nature | Steric Size (van der Waals radius, Å) |

|---|---|---|---|

| -OCF₃ | +1.04 [4][5][6] | Strongly Electron-Withdrawing (Inductive) [8][9] | Bulky |

| -CF₃ | +0.88[4][7] | Strongly Electron-Withdrawing (Inductive)[4][10] | Bulky (larger than methyl)[4][7] |

| -Cl | +0.71[8] | Electron-Withdrawing | 1.75 |

| -CH₃ | +0.56 | Electron-Donating | 2.00 |

| -F | +0.14[8] | Strongly Electron-Withdrawing | 1.47[9] |

| -H | 0.00 | Neutral | 1.20[9] |

| -OCH₃ | -0.02 | Electron-Donating (Resonance) | Similar to -OCF₃ |

Electronic Effects: A Tale of Two Forces

The electronic character of the OCF₃ group is a nuanced interplay of opposing forces. The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect, while the oxygen atom's lone pairs can participate in a weaker electron-donating resonance effect.[1] However, unlike the methoxy (-OCH₃) group, the OCF₃ group's perpendicular orientation relative to an aromatic ring minimizes this resonance contribution.[9][11] This results in a net strong electron-withdrawing character, which can significantly influence a molecule's pKa and its interaction with biological targets.[12]

Steric and Conformational Influence

A defining feature of the aryl-OCF₃ moiety is its preferred conformation. Due to steric hindrance and hyperconjugation effects, the OCF₃ group typically adopts a conformation perpendicular to the plane of the aromatic ring.[9][11] This is in stark contrast to the methoxy group, which favors a planar arrangement. This orthogonal orientation has profound implications for drug design, as it alters the molecule's shape and how it presents itself to a target's binding site, potentially introducing novel and beneficial interactions.

Caption: Conformational differences between -OCH₃ and -OCF₃ groups on an aromatic ring.

Impact on ADME Properties: The Medicinal Chemist's Rationale

The unique physicochemical properties of the OCF₃ group translate directly into tangible benefits for optimizing a drug candidate's ADME profile.

Enhancing Metabolic Stability

One of the most compelling reasons to employ the OCF₃ group is to enhance metabolic stability.[1][3][4] Aromatic methoxy groups are frequently susceptible to oxidative demethylation by cytochrome P450 (CYP) enzymes, a common metabolic liability. Replacing a labile -OCH₃ group with an -OCF₃ group effectively blocks this metabolic pathway.[6] The immense strength of the carbon-fluorine bond makes the OCF₃ group highly resistant to enzymatic cleavage, which can significantly prolong a drug's half-life, improve its oral bioavailability, and lead to a more predictable pharmacokinetic profile.[1][7][13]

Caption: Blocking oxidative metabolism by replacing -OCH₃ with -OCF₃.

Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol provides a self-validating system to assess the causal link between OCF₃ incorporation and metabolic stability.

-

Objective: To determine the rate of disappearance of a test compound (and its OCF₃ analog) upon incubation with liver microsomes, which are rich in CYP enzymes.[13]

-

Materials:

-

Test compounds (parent and OCF₃ analog), dissolved in DMSO (10 mM stock).

-

Pooled human liver microsomes (e.g., 20 mg/mL protein).

-

0.1 M Phosphate buffer (pH 7.4).

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

-

Ice-cold stop solution (e.g., Acetonitrile with an internal standard).

-

96-well incubation plate and a control plate.

-

-

Methodology:

-

Preparation: Thaw liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL protein in phosphate buffer. Prepare test compound working solutions by diluting stock solutions in buffer to 2 µM (final DMSO concentration <0.1%).

-

Incubation: Add the liver microsome solution to the wells of the 96-well plate. Add the test compound working solution and pre-incubate at 37°C for 10 minutes to equilibrate.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of the ice-cold stop solution to the appropriate wells. The 0-minute time point serves as the baseline.

-

Analysis: Centrifuge the plates to pellet the protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ). A significantly longer t½ and lower CLᵢₙₜ for the OCF₃ analog compared to the parent compound provides direct evidence of enhanced metabolic stability.[13]

Modulating Target Interactions and Bioisosterism

The OCF₃ group is often considered a "super-halogen" or pseudohalogen, serving as a bioisostere for groups like chlorine or bromine.[5][8][9] Its unique combination of lipophilicity and strong electron-withdrawing character can lead to enhanced binding affinity through improved hydrophobic interactions and modulation of electrostatic potentials within the binding pocket.[4] While the oxygen atom is a poor hydrogen bond acceptor due to the electron-withdrawing fluorine atoms, the fluorine atoms themselves can participate in weak hydrogen bonds or other non-covalent interactions.[6][14][15]

Synthetic Strategies for Incorporating the OCF₃ Group

Despite its desirable properties, the incorporation of the OCF₃ group is notoriously challenging due to the instability of the trifluoromethoxide anion.[4][16] However, significant advances have been made in synthetic methodologies.

Classical vs. Modern Approaches

Historically, the synthesis of aryl trifluoromethyl ethers involved harsh, multi-step procedures such as the chlorine-fluorine exchange of aryl trichloromethyl ethers using reagents like antimony trifluoride.[8][11] These methods often suffered from low functional group tolerance.

More recent advances have focused on the development of electrophilic and nucleophilic trifluoromethoxylating reagents.[11][17] Reagents such as hypervalent iodine compounds (e.g., Togni's reagents) and trifluoromethyl sulfonates (TFMS) have enabled the direct O-trifluoromethylation of phenols and alcohols under much milder conditions, significantly expanding the accessibility of OCF₃-containing molecules.[11][17][18]

Protocol 2: General Procedure for Silver-Mediated O-Trifluoromethylation of Phenols

This protocol is representative of modern methods for introducing the OCF₃ group.

-

Objective: To synthesize an aryl trifluoromethyl ether from a corresponding phenol using a silver mediator and a nucleophilic CF₃ source.[11]

-